Tubulin polymerization-IN-53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

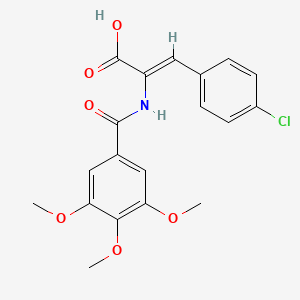

C19H18ClNO6 |

|---|---|

Molecular Weight |

391.8 g/mol |

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid |

InChI |

InChI=1S/C19H18ClNO6/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(22)21-14(19(23)24)8-11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22)(H,23,24)/b14-8- |

InChI Key |

QCRYGLORTRRPEG-ZSOIEALJSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

OAT-449: A Technical Guide to its Mechanism of Action on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OAT-449 is a novel, water-soluble, small molecule 2-aminoimidazoline (B100083) derivative that has demonstrated potent anticancer activity by targeting tubulin polymerization. This technical guide provides an in-depth analysis of the mechanism of action of OAT-449, focusing on its effects on microtubule dynamics. The document summarizes key quantitative data, details experimental protocols for pivotal assays, and presents visual diagrams of the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.

Core Mechanism of Action

OAT-449 exerts its cytotoxic effects by directly inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] By preventing the assembly of tubulin heterodimers into microtubules, OAT-449 disrupts the formation and function of the mitotic spindle.[1] This interference triggers a cascade of cellular events, beginning with the activation of the spindle assembly checkpoint, which leads to a cell cycle arrest in the G2/M phase.[1][2] Prolonged arrest in mitosis ultimately results in mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology, including multinucleation.[1][3] Subsequently, cancer cells treated with OAT-449 undergo a non-apoptotic form of cell death.[1][2] This mechanism of action is comparable to that of vinca (B1221190) alkaloids, such as vincristine.[1]

Quantitative Data

The anti-proliferative activity of OAT-449 has been evaluated against a panel of human cancer cell lines, and its efficacy in inhibiting tubulin polymerization has been quantified.

Table 1: In Vitro Cytotoxicity of OAT-449 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM)[3] |

| HT-29 | Colorectal Adenocarcinoma | 8.5 ± 1.1 |

| HeLa | Cervical Adenocarcinoma | 6.7 ± 0.9 |

| DU-145 | Prostate Carcinoma | 10.2 ± 1.5 |

| Panc-1 | Pancreatic Carcinoma | 12.5 ± 2.1 |

| SK-N-MC | Neuroepithelioma | 7.9 ± 1.3 |

| SK-OV-3 | Ovarian Cancer | 9.1 ± 1.2 |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.5 |

| A-549 | Lung Carcinoma | 28.5 ± 3.7 |

EC50 values were determined after 72 hours of treatment using an MTT assay.

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | Concentration | Effect on Tubulin Polymerization |

| OAT-449 | 3 µM | Strong Inhibition[3] |

| Vincristine | 3 µM | Inhibition[3] |

| Paclitaxel (B517696) | 3 µM | Promotion[3] |

| Control (DMSO) | - | No effect |

Signaling Pathway

The inhibition of tubulin polymerization by OAT-449 initiates a signaling cascade that culminates in non-apoptotic cell death. A key mediator in this pathway is the p21/waf1/cip1 protein. Following mitotic arrest induced by OAT-449, there is a p53-independent accumulation of p21 in both the nucleus and, significantly, the cytoplasm.[1][4] Nuclear p21 contributes to the G2/M arrest.[1] The cytoplasmic localization of p21 is crucial for the inhibition of apoptosis, thereby directing the cell towards a non-apoptotic cell death pathway following mitotic catastrophe.[1] This process also involves alterations in the phosphorylation status of key cell cycle regulatory proteins, including Cdk1, NuMa, and Aurora B.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of OAT-449's mechanism of action are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow Diagram:

Protocol:

-

A fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. #BK011P) is utilized.

-

Bovine brain tubulin (2 mg/mL) is prepared in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).

-

The reaction mixture in a 96-well plate contains tubulin, a fluorescent reporter (10 µM), and 1 mM GTP.

-

OAT-449 is added to a final concentration of 3 µM.

-

Vincristine (3 µM) and paclitaxel (3 µM) are used as positive and negative controls for inhibition and promotion of polymerization, respectively. A vehicle control (DMSO) is also included.

-

The plate is incubated at 37°C to initiate polymerization.

-

Fluorescence is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.

-

Cells are treated with various concentrations of OAT-449 or a vehicle control (0.1% DMSO) for 72 hours.

-

After the incubation period, MTT solution (final concentration of 1 mg/mL) is added to each well, and the plate is incubated for 3 hours at 37°C.

-

The culture medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

EC50 values are calculated based on sigmoidal curve fitting of the dose-response data.

Immunofluorescence Microscopy

This technique is used to visualize the microtubule network within cells.

Protocol:

-

HT-29 and HeLa cells are cultured on coverslips.

-

Cells are treated with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.

-

After treatment, cells are fixed with 2% formaldehyde.

-

Cells are permeabilized with a Triton X-100-based buffer.

-

Cells are incubated with a primary antibody against α-tubulin (e.g., mouse monoclonal antibody) overnight at 4°C.

-

After washing, cells are incubated with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Protocol:

-

HT-29 and HeLa cells are treated with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then treated with RNase A to degrade RNA.

-

Cells are stained with propidium (B1200493) iodide, a fluorescent dye that intercalates with DNA.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the resulting histograms.

Conclusion

OAT-449 is a potent inhibitor of tubulin polymerization with significant anti-cancer activity across a range of cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent induction of a p21-mediated non-apoptotic cell death, positions it as a promising candidate for further preclinical and clinical development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of OAT-449.

References

OAT-449: A Technical Guide to the Discovery, Synthesis, and Mechanism of a Novel 2-Aminoimidazoline Derivative Targeting Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of OAT-449, a novel 2-aminoimidazoline (B100083) derivative with potent anti-cancer properties. OAT-449 was identified as a promising tubulin polymerization inhibitor with significant activity against a range of cancer cell lines and in vivo tumor models. This document details the experimental data, protocols, and underlying signaling pathways associated with OAT-449's mechanism of action.

Discovery and Lead Identification

OAT-449 emerged from a screening program of novel, water-soluble 2-aminoimidazoline derivatives developed by OncoArendi Therapeutics (now Molecure). The primary goal was to identify compounds with potent tubulin polymerization inhibitory activity and improved pharmacological properties over existing microtubule-targeting agents. OAT-449, with a molecular weight of 232 Da, was selected as a lead candidate due to its significant in vitro cytotoxic effects across multiple cancer cell lines.[1]

Chemical Synthesis

The synthesis of OAT-449 and its analogs is described in the patent filed by OncoArendi Therapeutics (US8981114B2), which covers a class of 1-(substituted sulfonyl)-2-aminoimidazoline derivatives. While the exact structure of OAT-449 is not explicitly named in all publications, based on its molecular weight and the general structure disclosed in the patent, the synthesis can be outlined as follows. The core 2-aminoimidazoline scaffold is constructed through a multi-step process.

A generalized synthetic scheme is depicted below. The process typically involves the reaction of a substituted sulfonyl chloride with an ethylenediamine (B42938) derivative, followed by cyclization to form the 2-aminoimidazoline ring.

Caption: Generalized synthetic workflow for 2-aminoimidazoline derivatives.

Mechanism of Action: Inhibition of Tubulin Polymerization

OAT-449 exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division and maintenance of cell structure. The core mechanism involves the inhibition of tubulin polymerization, similar to the action of vinca (B1221190) alkaloids like vincristine.[1] This disruption leads to a cascade of cellular events culminating in cell death.

Signaling Pathway

The inhibition of tubulin polymerization by OAT-449 triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. Prolonged arrest induces mitotic catastrophe, a form of cell death characterized by multinucleation and aneuploidy. In certain cancer cell lines, such as HT-29, this process ultimately results in non-apoptotic cell death.[1] This pathway involves the modulation of key cell cycle regulatory proteins, including Cyclin-Dependent Kinase 1 (Cdk1) and spindle assembly checkpoint proteins.[1]

Caption: Signaling pathway of OAT-449 leading to mitotic catastrophe.

In Vitro Efficacy

OAT-449 has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal effective concentrations (EC50) for cell viability after 72 hours of treatment are summarized in the table below.

| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |

| HT-29 | Colorectal Adenocarcinoma | 7.9 | 5.6 |

| HeLa | Cervical Adenocarcinoma | 6.5 | 4.8 |

| DU-145 | Prostate Carcinoma | 10.2 | 8.1 |

| Panc-1 | Pancreatic Carcinoma | 12.5 | 9.3 |

| SK-N-MC | Neuroepithelioma | 8.7 | 6.2 |

| SK-OV-3 | Ovarian Cancer | 9.1 | 7.5 |

| MCF-7 | Breast Adenocarcinoma | 15.3 | 11.4 |

| A-549 | Lung Carcinoma | 11.8 | 8.9 |

Data compiled from publicly available research.

In Vivo Efficacy

The anti-tumor activity of OAT-449 has been evaluated in xenograft models using human cancer cell lines implanted in immunodeficient mice.

HT-29 Colorectal Adenocarcinoma Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction (%) |

| Vehicle | - | 0 |

| OAT-449 | 10 mg/kg, i.p., daily for 5 days | 65 |

| CPT-11 | 40 mg/kg, i.p., q3d | 59 |

SK-N-MC Neuroepithelioma Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction (%) |

| Vehicle | - | 0 |

| OAT-449 | 2.5 mg/kg, i.v., every 5 days | Significant inhibition (p<0.0001) |

| Vincristine | 1 mg/kg, i.v., every 7 days | Significant inhibition (p<0.0001) |

Data represents the percentage reduction in tumor volume compared to the vehicle control group at the end of the study.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

References

OAT-449: A Novel Water-Soluble Tubulin Inhibitor for Cancer Therapy

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of OAT-449, a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that acts as a potent inhibitor of tubulin polymerization.[1][2] OAT-449 has demonstrated significant anti-cancer properties in preclinical studies, positioning it as a promising candidate for further development. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental protocols related to OAT-449.

Core Mechanism of Action

OAT-449 exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.[2] Microtubules, essential components of the cytoskeleton, are in a constant state of flux, polymerizing and depolymerizing to form the mitotic spindle necessary for chromosome segregation during mitosis.[2][3] OAT-449 inhibits the polymerization of tubulin, the building block of microtubules, in a manner analogous to vinca (B1221190) alkaloids like vincristine (B1662923).[1][2]

This inhibition of microtubule formation triggers a cascade of cellular events:

-

Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[1][2]

-

Mitotic Catastrophe: Prolonged mitotic arrest due to irreparable spindle damage results in mitotic catastrophe, a form of cell death characterized by multinucleation, polyploidy, and aneuploidy.[1][4]

-

Non-Apoptotic Cell Death: In some cancer cell lines, such as the colorectal adenocarcinoma cell line HT-29, the mitotic catastrophe induced by OAT-449 ultimately leads to non-apoptotic cell death.[1][2]

Signaling Pathways

The antitumor activity of OAT-449 involves the modulation of key cell cycle regulatory proteins. In HT-29 cells, treatment with OAT-449 has been shown to alter the phosphorylation status of Cdk1 and the spindle assembly checkpoint proteins NuMa and Aurora B.[1][4] Furthermore, the G2/M arrest and subsequent non-apoptotic cell death are associated with a p53-independent accumulation of p21/waf1/cip1 in both the nucleus and cytoplasm.[1][4] The cytoplasmic localization of p21 is known to have an anti-apoptotic function, potentially explaining the observed non-apoptotic cell death pathway.[1]

Quantitative Data

In Vitro Cytotoxicity of OAT-449

OAT-449 has demonstrated potent cytotoxic effects across a range of cancer cell lines, with efficacy comparable to the established chemotherapeutic agent, vincristine.[1]

| Cell Line | Cancer Type | IC50 (nM) of OAT-449 |

| HT-29 | Colorectal Adenocarcinoma | 6 - 30 |

| HeLa | Cervical Adenocarcinoma | 6 - 30 |

| SK-N-MC | Neuroepithelioma | 6 - 30 |

| Other (unspecified) | Various | 6 - 30 |

| Data derived from a study where OAT-449 was shown to cause cell death in eight different cancer cell lines in a concentration range of 6 to 30 nM.[1][4] |

In Vivo Efficacy of OAT-449

OAT-449 has shown significant tumor growth inhibition in xenograft models.[1]

| Xenograft Model | Administration | Dosage | Outcome |

| HT-29 (colorectal) | Intraperitoneal | Not specified | Significant tumor growth inhibition |

| SK-N-MC (neuroepithelioma) | Intravenous | 2.5 mg/kg, every 5 days | Tumor growth inhibition similar to vincristine (1 mg/kg every 7 days) |

| Data from preclinical studies in BALB/c nude mice.[1][5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of OAT-449 are provided below.[2]

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules in the presence of a test compound.[2][6]

Protocol:

-

A fluorescence-based tubulin polymerization assay kit is utilized.

-

Fluorescently labeled tubulin is diluted to the desired concentration in a suitable buffer.

-

The test compound (OAT-449 at 3 µM), positive control (vincristine at 3 µM), negative control (paclitaxel at 3 µM), or vehicle (DMSO) is added to the tubulin solution in a 96-well plate.[2][6]

-

The plate is incubated at 37°C to initiate polymerization.

-

Fluorescence is monitored over time using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.[2]

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[2]

Protocol:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with various concentrations of OAT-449 or a vehicle control (0.1% DMSO) for 72 hours.[2]

-

After the incubation period, MTT solution (1 mg/mL final concentration) is added to each well, and the plate is incubated for 3 hours at 37°C.[2]

-

The culture medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.[2]

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.[2][6]

Protocol:

-

HT-29 and HeLa cells are treated with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[2][6]

-

Cells are harvested, washed, and fixed in ethanol.[2]

-

The fixed cells are treated with RNase and stained with propidium (B1200493) iodide, a fluorescent dye that binds to DNA.[2][6]

-

The DNA content of the cells is analyzed using a flow cytometer.[2]

Immunocytochemistry and Confocal Microscopy

This technique is used to visualize the microtubule network within cells.[2]

Protocol:

-

HT-29 and HeLa cells are cultured on coverslips.[2]

-

Cells are treated with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[1][2]

-

After treatment, the cells are fixed with a formaldehyde-based buffer and permeabilized with Triton X-100.[2]

-

The cells are incubated with a primary antibody against β-tubulin overnight at 4°C.[2]

-

After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is added.[2]

-

The coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.

-

The microtubule network and nuclear morphology are visualized using a confocal microscope.[1]

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

OAT-449 and Mitotic Catastrophe in Cancer Cells: A Technical Guide

A deep dive into the mechanism of a novel tubulin inhibitor and its induction of non-apoptotic cell death in oncology.

This technical guide provides an in-depth analysis of OAT-449, a novel, water-soluble small molecule inhibitor of tubulin polymerization, and its effects on inducing mitotic catastrophe in cancer cells. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

OAT-449 is a 2-aminoimidazoline (B100083) derivative that exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.[1][2][3] Microtubules are crucial components of the mitotic spindle, which facilitates the segregation of chromosomes during mitosis. OAT-449 inhibits the polymerization of tubulin, the building block of microtubules, in a manner similar to vinca (B1221190) alkaloids like vincristine.[1][2][3] This disruption of microtubule formation triggers a cascade of cellular events, beginning with mitotic arrest.[1][2][3]

The interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the G2/M phase of the cell cycle.[1][2][3] Prolonged arrest at this stage due to irreparable spindle damage ultimately drives the cancer cells into a state of mitotic catastrophe.[1][2]

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

A Technical Guide to OAT-449: A Novel Tubulin Inhibitor Driving p53-Independent p21 Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of OAT-449, a novel small molecule inhibitor of tubulin polymerization. It details the compound's mechanism of action, focusing on its ability to induce p21 accumulation in a p53-independent manner, leading to a distinct form of cell death in cancer cells. The information presented is collated from preclinical studies to support further research and development of this promising therapeutic agent.

Core Mechanism of Action

OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that targets the microtubule cytoskeleton, a critical component for cell division.[1] Its primary mechanism involves the inhibition of tubulin polymerization, mirroring the action of established Vinca alkaloids like vincristine (B1662923).[1][2] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to a cascade of cellular events that ultimately result in cancer cell death.[1]

Key Cellular Consequences of OAT-449 Treatment:

-

G2/M Phase Arrest: By interfering with mitotic spindle formation, OAT-449 induces a robust cell cycle arrest at the G2/M transition in cancer cells.[1][2]

-

Mitotic Catastrophe: Prolonged arrest in mitosis due to microtubule disruption leads to mitotic catastrophe, a form of cell death characterized by multinucleation and aneuploidy.[1][3]

-

Non-Apoptotic Cell Death: In cell lines such as HT-29 (colorectal adenocarcinoma), the mitotic catastrophe induced by OAT-449 culminates in a non-apoptotic cell death pathway.[1]

p53-Independent Accumulation of p21

A pivotal aspect of OAT-449's mechanism is the significant increase in the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1) levels.[1] Notably, this accumulation of p21 occurs independently of the tumor suppressor protein p53, a common regulator of p21.[1] This is particularly relevant for cancer therapy as many tumors harbor p53 mutations.[4] The induction of p21 by OAT-449 is predominantly observed in the cytoplasm of cells arrested in the G2/M phase.[1][3] Cytoplasmic p21 is known to possess anti-apoptotic functions, which likely contributes to the observed non-apoptotic cell death following OAT-449 treatment.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of OAT-449.

Table 1: In Vitro Cytotoxicity of OAT-449 in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) of OAT-449 | EC50 (nM) of Vincristine |

| HT-29 | Colorectal Adenocarcinoma | 6 | Not specified |

| HeLa | Cervical Cancer | Not specified | Not specified |

| DU-145 | Prostate Carcinoma | Not specified | Not specified |

| Panc-1 | Pancreatic Carcinoma | Not specified | Not specified |

| SK-N-MC | Neuroepithelioma | 30 | 6 |

| SK-OV-3 | Ovarian Cancer | Not specified | Not specified |

| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified |

| A-549 | Lung Carcinoma | Not specified | Not specified |

Data represents the mean from at least three independent experiments.[3]

Table 2: In Vivo Efficacy of OAT-449 in Xenograft Models

| Xenograft Model | Treatment | Dosage | Administration Route | Tumor Growth Inhibition |

| HT-29 | OAT-449 | Not specified | IP | Significant |

| SK-N-MC | OAT-449 | 2.5 mg/kg, every 5 days | IV | Similar to Vincristine |

| SK-N-MC | Vincristine | 1 mg/kg, every 7 days | IV | Positive Control |

[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of OAT-449

Caption: Signaling cascade initiated by OAT-449 treatment.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Key steps in the tubulin polymerization assay.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Procedure for assessing cell viability after OAT-449 treatment.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of OAT-449 on the polymerization of tubulin in a cell-free system.[5]

-

Materials: Fluorescently labeled tubulin, tubulin polymerization buffer, OAT-449, positive control (vincristine), negative control (paclitaxel), vehicle (DMSO), 96-well plate, fluorescence plate reader.

-

Protocol:

-

Prepare solutions of OAT-449, vincristine, paclitaxel, and DMSO in tubulin polymerization buffer.

-

Add the fluorescently labeled tubulin to the wells of a 96-well plate.

-

Add the test compounds or vehicle to the respective wells.

-

Incubate the plate at 37°C to initiate tubulin polymerization.

-

Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.[5]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of OAT-449 on cancer cell lines.[3]

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, OAT-449, vehicle (0.1% DMSO), MTT solution (1 mg/mL), DMSO, microplate reader.

-

Protocol:

-

Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of OAT-449 or vehicle control for 72 hours.

-

Add MTT solution to each well and incubate for 3 hours at 37°C.

-

Remove the culture medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.[3][5]

-

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle following OAT-449 treatment.[2]

-

Materials: HT-29 and HeLa cells, cell culture medium, OAT-449 (30 nM), vincristine (30 nM), DMSO (0.1%), propidium (B1200493) iodide (PI) staining solution, flow cytometer.

-

Protocol:

-

Treat cells with OAT-449, vincristine, or DMSO for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Resuspend the fixed cells in PI staining solution containing RNase.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[2]

-

Immunofluorescence Microscopy

This technique is used to visualize the microtubule network and nuclear morphology in cells treated with OAT-449.[3]

-

Materials: HT-29 and HeLa cells, coverslips, OAT-449 (30 nM), vincristine (30 nM), DMSO (0.1%), formaldehyde, DAPI, Alexa Fluor 488-conjugated anti-tubulin antibody, confocal microscope.

-

Protocol:

-

Grow cells on coverslips and treat with OAT-449, vincristine, or DMSO for 24 hours.

-

Fix the cells with 2% formaldehyde.

-

Permeabilize the cells and stain with DAPI to visualize the nuclei and with Alexa Fluor 488-conjugated anti-tubulin antibody for the microtubule network.

-

Examine the cells using a confocal microscope.[3]

-

Western Blot Analysis

This method is used to detect changes in the levels and phosphorylation status of key cell cycle regulatory proteins.[1]

-

Materials: HT-29 cells, OAT-449, lysis buffer, primary antibodies (against p21, p53, phospho-p53, Cdk1, phospho-Cdk1, Aurora B, phospho-Aurora B, NuMa, phospho-NuMa), secondary antibodies, chemiluminescence detection reagents.

-

Protocol:

-

Treat HT-29 cells with OAT-449 for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.[1]

-

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. P53-independent induction of p21(waf1) pathway is preserved during tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

OAT-449-Induced Microtubule Disruption: A Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

OAT-449 is a novel, water-soluble, small molecule inhibitor of tubulin polymerization that demonstrates potent cytotoxic effects across a range of cancer cell lines. By disrupting microtubule dynamics, OAT-449 induces a cascade of cellular events culminating in mitotic catastrophe and non-apoptotic cell death. This in-depth technical guide delineates the core cellular pathways affected by OAT-449, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating microtubule-targeting agents.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

OAT-449 exerts its primary effect by directly interfering with the polymerization of tubulin, the fundamental building block of microtubules. This disruption of microtubule dynamics is the initiating event that triggers downstream cellular consequences.

Quantitative Data: In Vitro Tubulin Polymerization Inhibition

The inhibitory effect of OAT-449 on tubulin polymerization has been quantified using fluorescence-based in vitro assays. The following table summarizes the maximum fluorescence values, which are inversely proportional to the degree of polymerization, in the presence of OAT-449 and control compounds.

| Compound | Concentration (µM) | Maximum Fluorescence (Arbitrary Units) | Inhibitory Effect |

| Control (DMSO) | - | ~4500 | Baseline |

| OAT-449 | 3 | ~1000 | Strong Inhibition |

| Vincristine | 3 | ~2000 | Inhibition |

| Paclitaxel (B517696) | 3 | ~6000 | Promotion |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay is designed to monitor the polymerization of tubulin into microtubules in the presence of a test compound.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)

-

Fluorescently labeled tubulin

-

General Tubulin Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

-

GTP solution (10 mM)

-

OAT-449, Vincristine (positive control), Paclitaxel (negative control for inhibition), DMSO (vehicle control)

-

96-well black microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized fluorescently labeled tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare working solutions of OAT-449, vincristine, and paclitaxel in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a pre-warmed 37°C 96-well plate, add the test compounds and controls.

-

Initiation of Polymerization: To each well, add the fluorescently labeled tubulin solution and immediately add GTP to a final concentration of 1 mM.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes, with excitation at 360 nm and emission at 450 nm.

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the DMSO control indicates inhibition of tubulin polymerization.

Cellular Consequence 1: Mitotic Catastrophe and G2/M Cell Cycle Arrest

The disruption of the mitotic spindle due to OAT-449 treatment triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Failure to satisfy this checkpoint ultimately results in mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[1][2]

Quantitative Data: G2/M Phase Arrest in Cancer Cell Lines

The percentage of cells arrested in the G2/M phase following treatment with OAT-449 has been determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.

| Cell Line | Treatment (30 nM, 24h) | % of Cells in G2/M Phase (Mean ± SEM) |

| HT-29 | Control (DMSO) | 23.5 ± 2.1 |

| OAT-449 | 68.2 ± 3.5 | |

| Vincristine | 65.1 ± 4.2 | |

| HeLa | Control (DMSO) | 18.9 ± 1.8 |

| OAT-449 | 61.7 ± 3.9 | |

| Vincristine | 58.9 ± 4.5 |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

HT-29 or HeLa cells

-

OAT-449, Vincristine, DMSO

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (10 mg/mL stock)

-

Propidium Iodide (1 mg/mL stock)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with 30 nM OAT-449, 30 nM vincristine, or DMSO for 24 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways Modulated by OAT-449

OAT-449-induced microtubule disruption activates a complex network of signaling pathways that govern cell cycle progression and cell fate.

Alteration of Mitotic Regulatory Protein Phosphorylation

In HT-29 cells, OAT-449 treatment leads to significant changes in the phosphorylation status of key proteins that regulate mitosis.[1]

-

Cdk1 (Cdc2): Reduced phosphorylation at the inhibitory site Tyr15, which is indicative of Cdk1 activation.

-

Aurora B: Increased phosphorylation at Thr232, suggesting activation of this kinase which is crucial for the spindle assembly checkpoint.

-

NuMa (Nuclear Mitotic Apparatus Protein): Increased phosphorylation, a modification known to be important for its localization and function at the spindle poles.

While densitometry was performed in the source study, specific fold-change values were not provided.[1]

p53-Independent Accumulation of p21/waf1/cip1

A key finding is the p53-independent accumulation of the cyclin-dependent kinase inhibitor p21 in both the nucleus and cytoplasm of HT-29 cells treated with OAT-449.[1] Cytoplasmic p21 is known to have anti-apoptotic functions, which aligns with the observation of non-apoptotic cell death.

References

- 1. An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

OAT-449: A Deep Dive into its G2/M Cell Cycle Arrest Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which OAT-449, a novel small molecule inhibitor, induces G2/M cell cycle arrest in cancer cells. The following sections detail the core mechanism of action, associated signaling pathways, quantitative data from key experiments, and the specific protocols used to elucidate these findings.

Core Mechanism of Action

OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a potent inhibitor of tubulin polymerization.[1][2] By disrupting the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle, OAT-449 effectively halts the cell division process.[2] This interference with microtubule formation triggers the spindle assembly checkpoint, leading to a robust arrest of cancer cells in the G2/M phase of the cell cycle.[1][2]

Prolonged arrest in mitosis due to the irreparable damage to the mitotic spindle ultimately results in mitotic catastrophe.[1] This process is characterized by the formation of multinucleated cells, indicative of polyploidy and/or aneuploidy.[1] In several cancer cell lines, including HT-29 colorectal adenocarcinoma and HeLa cells, this OAT-449-induced mitotic catastrophe culminates in non-apoptotic cell death.[1]

Signaling Pathways and Molecular Events

The G2/M arrest induced by OAT-449 is orchestrated by a series of molecular events that impact key cell cycle regulatory proteins. Mechanistic studies have revealed a mode of action similar to the well-known Vinca alkaloid, vincristine.[1]

Treatment of cancer cells with OAT-449 leads to:

-

Inhibition of Tubulin Polymerization: OAT-449 directly binds to tubulin, preventing its polymerization into microtubules. This is the initial and primary event that triggers the downstream effects.[1]

-

Alterations in Mitotic Protein Phosphorylation: In HT-29 cells, OAT-449 treatment alters the phosphorylation status of critical cell cycle proteins. This includes a decrease in the inhibitory phosphorylation of Cdk1, a key kinase that promotes mitotic entry, and changes in the phosphorylation of spindle assembly checkpoint proteins NuMa and Aurora B.[1][3]

-

p53-Independent Accumulation of p21/waf1/cip1: A crucial determinant of the cellular response to OAT-449 is the accumulation of the p21 protein.[1] This accumulation occurs in a p53-independent manner. Notably, p21 is observed to accumulate in both the nucleus, where it can contribute to cell cycle arrest, and significantly in the cytoplasm.[1] Cytoplasmic p21 is known to have anti-apoptotic functions, which explains the observed non-apoptotic cell death pathway following mitotic catastrophe in certain cell lines.[1]

Below is a diagram illustrating the proposed signaling pathway for OAT-449.

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to OAT-449-Induced Non-Apoptotic Cell Death in HT-29 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of OAT-449, a novel tubulin polymerization inhibitor, with a specific focus on its induction of non-apoptotic cell death in the HT-29 human colorectal adenocarcinoma cell line. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action

OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a potent inhibitor of tubulin polymerization.[1][2] Its mechanism is comparable to vinca (B1221190) alkaloids, such as vincristine.[1] By disrupting the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle, OAT-449 triggers a cascade of events culminating in cell death. In HT-29 cells, this process is characterized by an initial arrest in the G2/M phase of the cell cycle, leading to mitotic catastrophe and ultimately, a non-apoptotic form of cell death.[1][2][3][4]

A key molecular feature of this pathway in HT-29 cells is the p53-independent accumulation of the cyclin-dependent kinase inhibitor p21/waf1/cip1, predominantly in the cytoplasm.[1][3] Cytoplasmic p21 is known to have anti-apoptotic functions, thus directing the cell towards a non-apoptotic fate following mitotic catastrophe.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of OAT-449 on various cancer cell lines, with a focus on HT-29 cells.

Table 1: In Vitro Cytotoxicity of OAT-449 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) of OAT-449 | EC50 (nM) of Vincristine |

| HT-29 | Colorectal Adenocarcinoma | ~10 | ~10 |

| HeLa | Cervical Cancer | ~15 | ~10 |

| DU-145 | Prostate Carcinoma | ~12 | ~8 |

| Panc-1 | Pancreatic Carcinoma | ~30 | ~6 |

| SK-N-MC | Neuroepithelioma | ~8 | ~8 |

| SK-OV-3 | Ovarian Cancer | ~25 | ~10 |

| MCF-7 | Breast Adenocarcinoma | ~20 | ~8 |

| A-549 | Lung Carcinoma | ~6 | ~6 |

Data extracted from dose-response curves presented in Grzanka et al., 2020.[1][5] The EC50 values were determined using an MTT assay after 72 hours of treatment.

Table 2: Cellular Responses of HT-29 Cells to OAT-449 Treatment

| Parameter | Treatment | Observation | Conclusion |

| Cell Cycle Arrest | 30 nM OAT-449 for 24h | Accumulation of cells in the G2/M phase. | OAT-449 blocks mitotic progression.[1] |

| Apoptosis Markers | 30 nM OAT-449 for 24-72h | No significant activation of Caspase-3 or PARP cleavage. | Cell death is not mediated by the canonical apoptotic pathway.[1] |

| Annexin V Staining | 30 nM OAT-449 for 72h | A small increase (8-10% above control) in Annexin V positive cells. | Suggests some membrane alterations, but in the absence of caspase activation, it does not confirm apoptosis.[1] |

| Cell Morphology | 30 nM OAT-449 for 24h | Formation of large, multi-nucleated cells. | Characteristic of mitotic catastrophe.[1][4] |

Signaling Pathway and Experimental Workflows

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by OAT-449 in HT-29 cells, leading to non-apoptotic cell death.

Experimental Workflows

The diagrams below outline the workflows for key experiments used to characterize the effects of OAT-449.

1. Cell Viability (MTT) Assay

2. Immunofluorescence for Microtubule Integrity

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of OAT-449 on HT-29 cells.

-

Cell Seeding: Seed 1 x 10⁴ HT-29 cells per well in a 96-well flat-bottom plate in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of OAT-449 in culture medium. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., vincristine) should be included.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.

Immunofluorescence and Confocal Microscopy

This protocol is for visualizing the effects of OAT-449 on the microtubule network and nuclear morphology in HT-29 cells.[1]

-

Cell Seeding: Seed HT-29 cells on sterile glass coverslips placed in a 24-well plate and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with 30 nM OAT-449 or vehicle control for 24 hours.[1]

-

Fixation: Wash the cells with PBS and fix with 2% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer overnight at 4°C.

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:2000 dilution) in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI (4′,6-diamidino-2-phenylindole) to stain the nuclei.

-

Imaging: Visualize the cells using a confocal microscope. Capture images of tubulin (green fluorescence) and nuclei (blue fluorescence).

Western Blotting for Apoptosis Markers

This protocol is for detecting the activation of key apoptosis proteins.

-

Cell Lysis: Treat HT-29 cells with OAT-449 (30 nM) for 24, 48, and 72 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities relative to the loading control to determine changes in protein levels. The absence of cleaved Caspase-3 and cleaved PARP fragments indicates a lack of apoptotic activation.[1]

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Profiling of OAT-449, a Novel Tubulin Polymerization Inhibitor

For Research Use Only.

Abstract

This application note provides a detailed protocol for conducting an in vitro tubulin polymerization assay to characterize the activity of OAT-449, a novel small molecule inhibitor of tubulin polymerization.[1][2] OAT-449, a synthetic 2-aminoimidazoline (B100083) derivative, has demonstrated potent cytotoxic effects across various cancer cell lines by disrupting microtubule dynamics, a mechanism analogous to vinca (B1221190) alkaloids like vincristine.[1][3] This document offers a comprehensive, step-by-step methodology for researchers, scientists, and drug development professionals to assess the inhibitory effect of OAT-449 on tubulin assembly using a fluorescence-based assay. Additionally, it includes guidelines for data presentation and visualization of the experimental workflow.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell architecture. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to their function. Consequently, microtubules have emerged as a prime target for the development of anticancer therapeutics.[4][5] Compounds that interfere with microtubule dynamics can induce a G2/M phase cell cycle arrest, ultimately leading to mitotic catastrophe and cell death in rapidly proliferating cancer cells.[1][6]

OAT-449 is a novel, water-soluble small molecule that has been identified as a potent inhibitor of tubulin polymerization.[1][2] Mechanistic studies have revealed that OAT-449 exerts its cytotoxic effects by directly interfering with microtubule formation, leading to mitotic arrest.[1][3] This activity is comparable to that of established microtubule-destabilizing agents like vincristine.[1]

The in vitro tubulin polymerization assay is a critical tool for characterizing the mechanism of action of compounds like OAT-449. This application note details a fluorescence-based assay that monitors the polymerization of tubulin into microtubules in real-time. An increase in fluorescence, corresponding to the incorporation of a fluorescent reporter into the growing microtubules, serves as a quantitative measure of polymerization.

Principle of the Assay

The in vitro tubulin polymerization assay quantitatively measures the assembly of purified tubulin into microtubules. This process can be monitored by observing changes in light scattering or, as detailed in this protocol, by an increase in fluorescence.[7] The assay utilizes a fluorescent reporter that specifically binds to polymerized tubulin, resulting in a significant increase in its quantum yield. By monitoring the fluorescence intensity over time at 37°C, a temperature conducive to polymerization, a sigmoidal curve is generated, representing the three distinct phases of microtubule formation: nucleation, growth, and a steady-state equilibrium. The effect of a test compound on tubulin polymerization can be determined by comparing the polymerization curve in its presence to that of a vehicle control.

Experimental Protocol

This protocol is adapted from established methods for fluorescence-based tubulin polymerization assays and specific details from studies involving OAT-449.[1][3] A commercial kit, such as the Tubulin Polymerization Assay Kit (Fluorescence Based) from Cytoskeleton, Inc. (Cat. # BK011P), is recommended for ease of use and reproducibility.[1]

Materials and Reagents:

-

Purified Tubulin (e.g., bovine brain tubulin, >99% pure)

-

OAT-449

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

Fluorescent Reporter (e.g., DAPI)

-

Paclitaxel (positive control for polymerization enhancement)

-

Vincristine or Colchicine (positive control for polymerization inhibition)

-

Dimethyl Sulfoxide (DMSO, vehicle)

-

Pre-chilled, black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice. It is critical to keep the tubulin solution on ice at all times to prevent premature polymerization.

-

Prepare a 10x working stock of OAT-449 and control compounds (Paclitaxel, Vincristine) by diluting the stock solutions in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations.

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 2 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 10 µM fluorescent reporter.[1][7] Mix gently by pipetting up and down.

-

-

Assay Execution:

-

Pipette 10 µL of the 10x compound dilutions (OAT-449, controls, or vehicle) into the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for at least 60 minutes.

-

Data Analysis:

-

Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background fluorescence.

-

Plot the change in fluorescence intensity versus time for each concentration of OAT-449 and the controls.

-

Determine the Vmax (maximum rate of polymerization) from the slope of the linear portion of the curve and the plateau fluorescence (extent of polymerization).

-

Calculate the percentage of inhibition for each concentration of OAT-449 relative to the vehicle control.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Data Presentation

Quantitative data from the tubulin polymerization assay should be summarized in a clear and structured table to facilitate comparison between different conditions.

| Treatment | Concentration (µM) | Vmax (RFU/min) | Max Polymerization (RFU) | % Inhibition |

| Vehicle (DMSO) | - | 150.2 ± 8.5 | 8500 ± 350 | 0% |

| OAT-449 | 3 | 25.6 ± 3.1 | 1200 ± 150 | 83% |

| Vincristine (Inhibitor) | 3 | 20.1 ± 2.5 | 1050 ± 120 | 86% |

| Paclitaxel (Promoter) | 3 | 250.8 ± 12.1 | 9500 ± 400 | - |

| CaCl₂ (Inhibitor) | 500 | 15.4 ± 1.9 | 800 ± 90 | 90% |

RFU: Relative Fluorescence Units. Data are presented as mean ± SEM of at least three independent experiments.

Visualizations

Signaling Pathway and Mechanism of Action of OAT-449

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for OAT-449 in Cancer Cell Line Viability Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing OAT-449, a novel tubulin polymerization inhibitor, in cancer cell line viability experiments. The provided protocols and data are intended to assist in the evaluation of OAT-449's anti-cancer efficacy and to elucidate its mechanism of action.

Introduction

OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a potent inhibitor of tubulin polymerization.[1][2][3] By disrupting microtubule dynamics, OAT-449 induces mitotic catastrophe, leading to non-apoptotic cell death in a variety of cancer cell types.[1][4] Its mechanism of action is similar to vinca (B1221190) alkaloids, such as vincristine.[1] OAT-449 has demonstrated significant anti-tumor activity in both in vitro and in vivo models, making it a promising candidate for cancer therapy.[1][4]

Mechanism of Action

OAT-449 exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[1][3] This disruption of microtubule formation is critical during cell division, as microtubules are essential components of the mitotic spindle responsible for chromosome segregation. The inhibition of microtubule dynamics by OAT-449 leads to a cascade of cellular events:

-

Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2]

-

Mitotic Catastrophe: Prolonged mitotic arrest and the inability to properly segregate chromosomes lead to mitotic catastrophe, a form of cell death characterized by the formation of multinucleated cells.[1][4]

-

Non-Apoptotic Cell Death: In cancer cell lines such as HT-29, OAT-449-induced mitotic catastrophe is followed by non-apoptotic cell death. This process is associated with a p53-independent accumulation of p21/waf1/cip1 in the cytoplasm, which is known to inhibit apoptosis.[1][2]

Data Presentation

OAT-449 Efficacy Across Various Cancer Cell Lines

The following table summarizes the half-maximal effective concentration (EC50) values of OAT-449 in a panel of human cancer cell lines after a 72-hour treatment period, as determined by the MTT assay.[4][5]

| Cell Line | Cancer Type | EC50 (nM) |

| HT-29 | Colorectal Adenocarcinoma | 10 |

| HeLa | Cervical Cancer | 8 |

| DU-145 | Prostate Carcinoma | 12 |

| Panc-1 | Pancreatic Carcinoma | 15 |

| SK-N-MC | Neuroepithelioma | 6 |

| SK-OV-3 | Ovarian Cancer | 9 |

| MCF-7 | Breast Adenocarcinoma | 20 |

| A-549 | Lung Carcinoma | 30 |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of cancer cell line viability upon treatment with OAT-449 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

OAT-449 (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4][5] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of OAT-449 in complete culture medium. Remove the medium from the wells and add 100 µL of the OAT-449 dilutions to the respective wells. Include a vehicle control (0.1% DMSO in medium).[3][4]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4][5]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly with a multichannel pipette to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the OAT-449 concentration to determine the EC50 value.

Protocol 2: Immunocytochemistry for Tubulin Staining

This protocol describes the visualization of microtubule disruption in cancer cells treated with OAT-449.[1]

Materials:

-

Cancer cell lines (e.g., HT-29, HeLa)

-

Coverslips

-

Complete cell culture medium

-

OAT-449 (30 nM)

-

Vincristine (30 nM, as a positive control)

-

DMSO (0.1%, as a vehicle control)

-

Fixation buffer (e.g., PEM buffer with 4% formaldehyde)

-

Permeabilization buffer (0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-β-tubulin antibody

-

Secondary antibody: Alexa Fluor 488-conjugated antibody

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Culture: Culture HT-29 or HeLa cells on coverslips in a petri dish.

-

Treatment: Treat the cells with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[1]

-

Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.[1]

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[1]

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the anti-β-tubulin primary antibody overnight at 4°C.[1]

-

Secondary Antibody Incubation: After washing with PBS, incubate the cells with the Alexa Fluor 488-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Nuclear Staining: Stain the cell nuclei with DAPI for 5-10 minutes.

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

Visualizations

Caption: Workflow for Cell Viability (MTT) Assay.

Caption: OAT-449 Signaling Pathway.

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

OAT-449 Application in Xenograft Models for Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

OAT-449 is a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that has demonstrated potent anti-cancer activity. It functions as a tubulin polymerization inhibitor, a mechanism shared with established chemotherapeutic agents like vinca (B1221190) alkaloids.[1] This document provides detailed application notes and protocols for the use of OAT-449 in preclinical cancer research, with a specific focus on its application in xenograft models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of OAT-449.

Mechanism of Action

OAT-449 exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division.[1] It inhibits the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule formation leads to a cascade of cellular events:

-

Mitotic Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1]

-

Mitotic Catastrophe: Prolonged mitotic arrest leads to mitotic catastrophe, a form of cell death characterized by multi-nucleation and aneuploidy.[1]

-

Non-Apoptotic Cell Death: Following mitotic catastrophe, cancer cells treated with OAT-449 predominantly undergo non-apoptotic cell death.[1]

A key feature of OAT-449's mechanism is the p53-independent accumulation of the cyclin-dependent kinase inhibitor p21/waf1/cip1 in the cytoplasm.[1][2] Cytoplasmic p21 is known to have anti-apoptotic functions, which explains the observed non-apoptotic cell death pathway.[1]

Signaling Pathway

The signaling pathway initiated by OAT-449 leading to cell death is depicted below. OAT-449 inhibits tubulin polymerization, which in turn disrupts microtubule formation. This triggers a G2/M cell cycle arrest and subsequent mitotic catastrophe. A critical downstream event is the p53-independent accumulation of p21 in the cytoplasm, which inhibits apoptosis and directs the cell towards a non-apoptotic cell death pathway.

Caption: OAT-449 signaling pathway leading to non-apoptotic cell death.

Quantitative Data

In Vitro Cytotoxicity of OAT-449

The following table summarizes the half-maximal effective concentration (EC50) values of OAT-449 in various cancer cell lines after 72 hours of treatment, as determined by MTT assay. Vincristine (B1662923) is included for comparison.

| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |

| HT-29 | Colorectal Adenocarcinoma | 6 - 30 | Similar to OAT-449 |

| HeLa | Cervical Adenocarcinoma | 6 - 30 | Similar to OAT-449 |

| DU-145 | Prostate Carcinoma | 6 - 30 | Similar to OAT-449 |

| Panc-1 | Pancreatic Carcinoma | 6 - 30 | Similar to OAT-449 |

| SK-N-MC | Neuroepithelioma | 6 - 30 | Similar to OAT-449 |

| SK-OV-3 | Ovarian Cancer | 6 - 30 | Similar to OAT-449 |

| MCF-7 | Breast Cancer | 6 - 30 | Similar to OAT-449 |

| A-549 | Lung Carcinoma | 6 - 30 | Similar to OAT-449 |

Data compiled from studies demonstrating OAT-449's efficacy in a concentration range of 6 to 30 nM across eight different cancer cell lines.[1]

In Vivo Efficacy of OAT-449 in Xenograft Models

The antitumor activity of OAT-449 has been evaluated in colorectal adenocarcinoma (HT-29) and neuroepithelioma (SK-N-MC) xenograft models.

HT-29 Xenograft Model

| Treatment Group | Dosage and Schedule | Mean Tumor Volume Inhibition |

| Vehicle (solutol) | IP, 5 following days, 2-day intervals | - |

| OAT-449 | IP, 5 following days, 2-day intervals | Significant inhibition |

| CPT-11 (positive control) | 40 mg/kg, q3d, IP | Significant inhibition |

In the HT-29 xenograft model, OAT-449 administered intraperitoneally significantly inhibited tumor growth.[1]

SK-N-MC Xenograft Model

| Treatment Group | Dosage and Schedule | Mean Tumor Volume Inhibition |

| Vehicle (solutol) | IV, every 5 days | - |

| OAT-449 | 2.5 mg/kg, IV, every 5 days | Similar to Vincristine |

| Vincristine (positive control) | 1 mg/kg, IV, every 7 days | Significant inhibition |

OAT-449 administered intravenously demonstrated tumor growth inhibition similar to vincristine in the SK-N-MC xenograft model.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of OAT-449 on the polymerization of purified tubulin in vitro.

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., cat. #BK011P)

-

OAT-449

-

Vincristine (positive control)

-

Paclitaxel (negative control)

-

DMSO (vehicle control)

-

96-well plate, black, clear bottom

-

Plate reader with fluorescence capabilities

Protocol:

-

Prepare a 1 mM stock solution of OAT-449 in a suitable solvent (e.g., DMSO).

-

Reconstitute the tubulin and other kit components according to the manufacturer's instructions.

-

In a 96-well plate, add the reaction buffer, GTP, and fluorescent reporter to each well.

-

Add OAT-449, vincristine, paclitaxel, or DMSO to the respective wells to achieve the desired final concentration (e.g., 3 µM for OAT-449 and controls).

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).

-

Analyze the data by plotting fluorescence intensity versus time. A decrease in fluorescence compared to the vehicle control indicates inhibition of tubulin polymerization.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of OAT-449 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, HeLa)

-

Complete cell culture medium

-

OAT-449

-

Vincristine (positive control)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of OAT-449 and vincristine in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of OAT-449 on the microtubule network within cells.

Materials:

-

Cancer cell lines (e.g., HT-29, HeLa)

-

Glass coverslips

-

Complete cell culture medium

-

OAT-449

-

Vincristine (positive control)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against β-tubulin

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with OAT-449 (e.g., 30 nM), vincristine, or DMSO for the desired time (e.g., 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary anti-β-tubulin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of subcutaneous xenograft models and the evaluation of OAT-449's antitumor efficacy.

Caption: Experimental workflow for xenograft tumor studies.

Materials:

-

HT-29 or SK-N-MC cancer cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Sterile PBS or cell culture medium

-

OAT-449

-

Vehicle control (e.g., solutol)

-

Positive control drug (e.g., CPT-11 or vincristine)

-

Calipers

-

Syringes and needles

Protocol:

-

Cell Preparation: Culture HT-29 or SK-N-MC cells under standard conditions. Harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration:

-

HT-29 Model: Administer OAT-449 or vehicle control intraperitoneally (IP) for 5 consecutive days, followed by a 2-day interval, and repeat as necessary. Administer the positive control, CPT-11 (40 mg/kg), intraperitoneally every 3 days.

-

SK-N-MC Model: Administer OAT-449 (2.5 mg/kg) or vehicle control intravenously (IV) every 5 days. Administer the positive control, vincristine (1 mg/kg), intravenously every 7 days.

-

-

Efficacy Evaluation: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is tumor growth inhibition.

-

Data Analysis: At the end of the study, calculate the mean tumor volume for each group and determine the percentage of tumor growth inhibition compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.

Conclusion